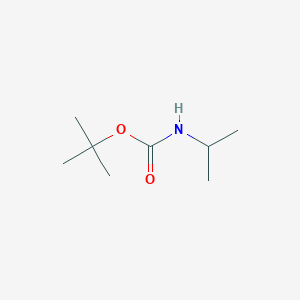
Formiate de cis-3-hexényle
Vue d'ensemble
Description
cis-3-Hexenyl formate: is a flavor and fragrance ester primarily known for its green, fresh, and fruity odor. It occurs naturally in various plants, including gardenia and zinchoge flowers . This compound is widely used in the flavor and fragrance industry to impart green notes to various products.
Applications De Recherche Scientifique
cis-3-Hexenyl formate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ester reactivity and atmospheric chemistry
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its natural occurrence in plants.
Mécanisme D'action
Target of Action
cis-3-Hexenyl formate is a flavor and fragrance ester . It is primarily used for its green notes in the food and fragrance industry . .
Mode of Action
The mode of action of cis-3-Hexenyl formate is largely attributed to its organoleptic properties. It imparts a green, vegetable-like flavor and fragrance to various products . The compound interacts with olfactory receptors in the nose, leading to the perception of its characteristic aroma.
Result of Action
The primary result of the action of cis-3-Hexenyl formate is the perception of its characteristic green, vegetable-like aroma . This is achieved through its interaction with olfactory receptors in the nose.
Analyse Biochimique
Biochemical Properties
cis-3-Hexenyl formate plays a significant role in biochemical reactions, particularly in the context of plant biochemistry. It interacts with various enzymes and proteins involved in the biosynthesis of volatile organic compounds. For instance, it is synthesized by the action of alcohol acyltransferases on cis-3-hexenol and formic acid. These enzymes facilitate the esterification process, resulting in the formation of cis-3-Hexenyl formate .
Cellular Effects
The effects of cis-3-Hexenyl formate on cellular processes are primarily observed in plant cells. It influences cell signaling pathways related to stress responses and defense mechanisms. The compound can modulate gene expression, leading to the production of secondary metabolites that play a role in plant defense. Additionally, cis-3-Hexenyl formate affects cellular metabolism by altering the flux of metabolites involved in the biosynthesis of volatile organic compounds .
Molecular Mechanism
At the molecular level, cis-3-Hexenyl formate exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for alcohol acyltransferases, which catalyze its formation. The compound can also inhibit or activate other enzymes involved in the biosynthesis of volatile organic compounds, thereby influencing the overall metabolic pathway. Changes in gene expression are mediated by the interaction of cis-3-Hexenyl formate with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-Hexenyl formate can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that cis-3-Hexenyl formate can have sustained effects on cellular function, particularly in terms of gene expression and metabolic flux. These effects are often observed in in vitro studies using plant cell cultures .
Dosage Effects in Animal Models
Studies on the dosage effects of cis-3-Hexenyl formate in animal models are limited. It is known that the compound can have varying effects depending on the concentration used. At low doses, cis-3-Hexenyl formate may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a certain concentration is required to elicit a measurable response .
Metabolic Pathways
cis-3-Hexenyl formate is involved in several metabolic pathways, particularly those related to the biosynthesis of volatile organic compounds. It interacts with enzymes such as alcohol acyltransferases and other cofactors that facilitate its formation and degradation. The compound can also affect metabolic flux by altering the levels of intermediates and end products in these pathways .
Transport and Distribution
Within cells and tissues, cis-3-Hexenyl formate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of cis-3-Hexenyl formate is primarily in the cytoplasm and organelles involved in the biosynthesis of volatile organic compounds. Targeting signals and post-translational modifications can direct the compound to specific compartments, such as the endoplasmic reticulum and plastids. These localizations are crucial for its activity and function in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl formate can be synthesized from cis-3-Hexenol and formic acid. The reaction typically involves the use of acetic anhydride as a catalyst in a cold formulation . The reaction conditions are generally mild, with the reaction being carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of cis-3-Hexenyl formate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped with advanced distillation and purification systems to meet the required specifications for use in flavors and fragrances .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Hexenyl formate undergoes various chemical reactions, including:
Oxidation: It can react with ozone and hydroxyl radicals under atmospheric conditions
Substitution: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: It can be hydrolyzed to form cis-3-Hexenol and formic acid.
Common Reagents and Conditions:
Oxidation: Ozone and hydroxyl radicals are common oxidizing agents used in atmospheric studies
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: Products include various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted esters and alcohols.
Hydrolysis: cis-3-Hexenol and formic acid
Comparaison Avec Des Composés Similaires
cis-3-Hexenyl formate can be compared with other similar compounds such as:
- cis-3-Hexenyl acetate
- cis-3-Hexenyl isobutyrate
- cis-3-Hexenyl hexanoate
- cis-3-Hexenyl benzoate
These compounds share similar structural features but differ in their ester groups, leading to variations in their reactivity and applications. For example, cis-3-Hexenyl acetate is another green leaf volatile with similar uses in flavors and fragrances but has different reactivity towards oxidizing agents .
cis-3-Hexenyl formate stands out due to its unique combination of green, fresh, and fruity notes, making it a valuable component in the flavor and fragrance industry .
Propriétés
IUPAC Name |
[(Z)-hex-3-enyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHQVZQZUGLZLS-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047572 | |
| Record name | (3Z)-Hex-3-en-1-yl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a green, vegetable odour | |
| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-3-Hexenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
72.00 °C. @ 40.00 mm Hg | |
| Record name | cis-3-Hexenyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |
| Record name | cis-3-Hexenyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | cis-3-Hexenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.918 | |
| Record name | cis-3-Hexenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33467-73-1 | |
| Record name | cis-3-Hexenyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl formate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-Hex-3-en-1-yl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXEN-1-OL, FORMATE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34OB83TYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-3-Hexenyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical properties of cis-3-Hexenyl formate?
A1: cis-3-Hexenyl formate is a fragrance and flavor ester. Research has focused on characterizing its physicochemical properties, particularly its density and viscosity at various temperatures [, ].
Q2: How does the molecular structure of cis-3-Hexenyl formate influence its reactivity with ozone?
A2: The presence of the double bond in cis-3-Hexenyl formate makes it susceptible to attack by atmospheric oxidants like ozone. Studies show that the rate constant for the reaction of cis-3-Hexenyl formate with ozone is influenced by the position of the double bond relative to the formate group []. Theoretical calculations using density functional theory (DFT) support these experimental findings and provide insights into the reaction mechanism [].
Q3: How does the structure of cis-3-Hexenyl formate compare to other similar esters, and how does this affect their reactivity with ozone?
A3: Studies have investigated the reaction kinetics of ozone with a series of cis-3-hexenyl esters, including cis-3-hexenyl formate, cis-3-hexenyl acetate, cis-3-hexenyl propionate, and cis-3-hexenyl butyrate []. The research demonstrates that the reactivity towards ozone is dependent on the nature and position of the substituent on the ester group, highlighting the role of structure-activity relationships in atmospheric chemistry [].
Q4: Are there any specific correlations developed to predict the density and viscosity of cis-3-Hexenyl formate at different temperatures?
A4: Yes, experimental data on the density and viscosity of cis-3-Hexenyl formate, measured across a temperature range of 293.15 K to 343.15 K, has been used to develop temperature-dependence equations []. These equations can be used to predict the density and viscosity of the compound at various temperatures relevant to its applications.
Q5: What is the significance of studying the binary mixtures of cis-3-Hexenyl formate with ethanol?
A5: Researchers have investigated the density and viscosity of binary mixtures of cis-3-Hexenyl formate with ethanol at different temperatures []. This is important for understanding the behavior of this compound in solution, which is relevant for its potential use in various formulations and applications. Excess molar volume and viscosity deviation were calculated and fitted to the Redlich−Kister-type polynomial equation, providing a model for predicting the properties of these mixtures [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)


![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)






